molecular formula C13H10Cl3N3O2S B15007120 2-((4-Hydroxy-6-methylpyrimidin-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide

2-((4-Hydroxy-6-methylpyrimidin-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide

Cat. No.: B15007120
M. Wt: 378.7 g/mol
InChI Key: PQSIZRKMTQCFOJ-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
The compound 2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide (hereafter referred to by its full IUPAC name) is a thioether-containing acetamide derivative. Its molecular formula is C₁₃H₁₀Cl₃N₃O₂S, with a molecular weight of 379.66 g/mol . It features a pyrimidine ring substituted with a hydroxyl (-OH) and methyl (-CH₃) group at positions 4 and 6, respectively, linked via a thioether (-S-) bridge to an acetamide moiety. The acetamide nitrogen is further substituted with a 2,4,6-trichlorophenyl group, contributing to its steric and electronic complexity .

Synthesis involves alkylation of 6-methyl-2-thiopyrimidin-4-one with N-(2,4,6-trichlorophenyl)-2-chloroacetamide under basic conditions (e.g., sodium methylate), yielding the final product in 76% yield with a melting point >258°C .

Properties

Molecular Formula

C13H10Cl3N3O2S

Molecular Weight

378.7 g/mol

IUPAC Name

2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide

InChI

InChI=1S/C13H10Cl3N3O2S/c1-6-2-10(20)19-13(17-6)22-5-11(21)18-12-8(15)3-7(14)4-9(12)16/h2-4H,5H2,1H3,(H,18,21)(H,17,19,20)

InChI Key

PQSIZRKMTQCFOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Hydroxy-6-methylpyrimidin-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones.

    Thioether Formation:

    Acetamide Formation: The final step involves the acylation of the thioether intermediate with 2,4,6-trichlorophenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group on the pyrimidine ring.

    Reduction: Reduction reactions could potentially target the carbonyl group in the acetamide moiety.

    Substitution: The trichlorophenyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Material Science: Investigation of its properties for use in advanced materials.

Biology

    Enzyme Inhibition: Study of its potential as an enzyme inhibitor.

    Biochemical Pathways: Exploration of its effects on various biochemical pathways.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Investigation of its efficacy as a therapeutic agent for various diseases.

Industry

    Agricultural Chemistry: Potential use as a pesticide or herbicide.

    Polymer Chemistry: Study of its incorporation into polymeric materials.

Mechanism of Action

The mechanism of action of 2-((4-Hydroxy-6-methylpyrimidin-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Substituents

Table 1: Key Structural and Physical Properties
Compound Name Substituents on Aromatic Ring Melting Point (°C) Molecular Formula Yield (%) Source
Target Compound 2,4,6-Trichlorophenyl >258 C₁₃H₁₀Cl₃N₃O₂S 76
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 2,3-Dichlorophenyl 230–232 C₁₃H₁₁Cl₂N₃O₂S 80
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide Benzyl 196–198 C₁₄H₁₅N₃O₂S 66
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide 4-Phenoxyphenyl 224–226 C₁₉H₁₇N₃O₃S 60
2-((3-cyano-6-methyl-4-(thiophen-2-yl)pyridin-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide Thiophene-2-yl 212–214 C₁₉H₁₃Cl₃N₃OS₂ 56

Key Observations :

  • The 2,4,6-trichlorophenyl substituent in the target compound confers higher thermal stability (m.p. >258°C) compared to dichlorophenyl (230–232°C) or benzyl (196–198°C) analogues. This is attributed to enhanced intermolecular halogen bonding and steric bulk .
  • Substitution with thiophene (compound Ij) reduces melting point (212–214°C) due to decreased planarity and weaker π-π stacking interactions .

Impact of Pyrimidine Ring Modifications

Table 2: Pyrimidine Substituent Effects
Compound Name Pyrimidine Substituents Dihedral Angle (°) Biological Activity Notes Source
Target Compound 4-OH, 6-CH₃ N/A Not reported
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide 4-CH₃, 6-CH₃ 91.9 Enhanced planarity
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate 4-Thietan-3-yloxy, 6-CH₃ N/A Intermediate for drug synthesis

Key Observations :

  • Replacement of the hydroxyl group with thietan-3-yloxy (as in compound 1) introduces steric hindrance, making it a versatile intermediate for further functionalization .

Chlorinated vs. Methylated Aromatic Rings

Evidence from Crystallographic Studies :

  • N-(2,4,6-Trichlorophenyl)acetamides exhibit shorter Csp²–S bonds (1.759 Å) compared to N-(2,4,6-trimethylphenyl)acetamides (Csp³–S: 1.795 Å), indicating stronger p-π conjugation in chlorinated derivatives .
  • Chlorine substituents increase lattice constants and molecular packing density, enhancing thermal stability and crystallinity .

Biological Activity

2-((4-Hydroxy-6-methylpyrimidin-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide is an organic compound notable for its unique structural features and potential biological activities. This compound is characterized by a pyrimidine ring with hydroxyl and methyl substitutions, linked via a thioether bond to an acetamide moiety. The molecular formula is C13H10Cl3N3O2SC_{13}H_{10}Cl_{3}N_{3}O_{2}S, with a molecular weight of approximately 398.7 g/mol .

Chemical Structure and Properties

The compound's structure can be represented as follows:

Chemical Structure C13H10Cl3N3O2S\text{Chemical Structure }\text{C}_{13}\text{H}_{10}\text{Cl}_{3}\text{N}_{3}\text{O}_{2}\text{S}

This structure includes:

  • A pyrimidine ring that contributes to its biological activity.
  • A trichlorophenyl group which may enhance its interaction with biological targets.

Biological Activity

Research indicates that compounds containing pyrimidine structures exhibit significant biological activities, including:

The biological activity of this compound may be attributed to its ability to interact with specific enzyme targets or receptors within cells. The thioether linkage and the electron-withdrawing effects of the trichlorophenyl group likely contribute to its pharmacological profile.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiviralPotential efficacy against HCV and influenza
AntimicrobialPossible antibacterial effects
Kinase InhibitionInhibits p38 MAPK involved in inflammation

Preliminary Studies

While comprehensive studies specifically targeting this compound are scarce, preliminary investigations suggest that further pharmacological studies are warranted to explore its therapeutic potential and safety profile. Interaction studies focusing on its pharmacodynamics will provide insights into how this compound can be utilized in medicinal chemistry.

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